

# Etelcalcetide upper GI bleeding risk management

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

Cat. No.: S527487

[Get Quote](#)

## Known Safety Information on Upper GI Bleeding

The table below summarizes the key information from clinical trials and safety labeling.

| Aspect                            | Details                                                                                                                                                                                                                      |
|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Evidence Source                   | Clinical trials and post-marketing data [1] [2].                                                                                                                                                                             |
| Reported Incidence                | In clinical trials, 2 patients receiving etelcalcetide had upper GI bleeding at time of death over 1253 patient-years of exposure [1] [3]. Too few cases to confirm causality.                                               |
| Hypothesized Mechanism            | Exact cause is unknown [1] [2]. Risk may be linked to common GI adverse reactions (nausea, vomiting) or pre-existing patient risk factors.                                                                                   |
| At-Risk Patient Profile           | Patients with known gastritis, esophagitis, ulcers, or severe vomiting [1] [2].                                                                                                                                              |
| Recommended Management/Monitoring | Monitor patients for worsening of nausea/vomiting and for signs/symptoms of GI bleeding (e.g., black, tarry stools, vomiting blood, severe stomach pain) [1] [2] [4]. Promptly evaluate and treat any suspected GI bleeding. |

## Methodologies for Safety Signal Detection and Analysis

For researchers investigating this adverse event, large-scale pharmacovigilance databases and specific statistical methods are key tools. Recent studies have utilized the **FDA Adverse Event Reporting System (FAERS)** to analyze etelcalcetide-related adverse events [5] [6].

The following diagram illustrates a general workflow for mining and analyzing safety signals from the FAERS database:



[Click to download full resolution via product page](#)

#### Key Steps in the Workflow:

- **Data Source and Cleaning:** Data is extracted from the FAERS database over a defined period. A critical first step is de-duplication of reports based on FDA-recommended methods using unique identifiers (CASEID, FDA\_DT, PRIMARYID) to retain the most recent version of each report [5] [6].
- **Case Identification:** Reports are filtered where etelcalcetide (including its brand name **Parsabiv** and developmental codes like **AMG 416**) is listed as the "primary suspected drug" [5] [6].

- **Terminology Standardization:** Adverse events in the reports are coded using the **Medical Dictionary for Regulatory Activities (MedDRA)** to ensure consistent analysis across all cases [5] [6].
- **Signal Detection via Disproportionality Analysis:** This is the core analytical step. It involves calculating the frequency of a specific adverse event (e.g., upper GI bleeding) with etelcalcetide compared to its frequency with all other drugs in the database. Common algorithms used include [5] [6]:
  - **Reporting Odds Ratio (ROR)**
  - **Proportional Reporting Ratio (PRR)**
  - **Bayesian Confidence Propagation Neural Network (BCPNN)**
  - **Multi-item Gamma Poisson Shrinker (MGPS)**
- **Signal Assessment:** A statistical "signal" is generated if it meets predefined thresholds in any of the above methods, indicating a potential disproportionate reporting association that warrants further investigation [6].

## Key Considerations for Researchers

- **Clinical Trial Data vs. Real-World Evidence:** The initial safety profile from controlled clinical trials showed very few cases. However, real-world evidence from large databases like FAERS is valuable for detecting potential rare or long-term adverse events that may not be fully captured in trials [5] [6].
- **Causality Challenge:** It is important to note that a signal from a pharmacovigilance study does not prove causation; it indicates a potential association that requires further clinical evaluation [1] [2].
- **Ongoing Monitoring:** The etelcalcetide safety profile continues to be refined. One recent analysis suggested that GI disorders, including upper GI bleeding, represented a significant portion of the reported serious adverse events [5].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Safety | Adverse Reactions - Parsabiv® (etelcalcetide) [parsabivhcp.com]
2. Parsabiv (etelcalcetide) dosing, indications, interactions, ... [reference.medscape.com]
3. Storage & Administration - Parsabiv® (etelcalcetide) [parsabivhcp.com]

4. Etelcalcetide (intravenous route) - Side effects & uses [mayoclinic.org]
5. Adverse events reporting of Etelcalcetide: a real-word ... [pmc.ncbi.nlm.nih.gov]
6. Real-world safety profile of etelcalcetide in dialysis-related ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Etelcalcetide upper GI bleeding risk management]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527487#etelcalcetide-upper-gi-bleeding-risk-management>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)